4-Methyl-4,6-diazaspiro[2.4]heptan-5-one
Description
4-Methyl-4,6-diazaspiro[2.4]heptan-5-one (CID 124133789) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms in its heterocyclic framework. Its molecular formula is C₆H₁₀N₂O, and it adopts a spiro[2.4]heptane core, where a five-membered ring (pyrrolidine-like) and a two-membered cyclopropane ring share a single atom . The compound’s SMILES string, CN1CC2(CC2)NC1=O, highlights the methyl group substitution at the 4-position and the ketone at the 5-position.
Notably, a structurally similar compound, 4-methyl-5,6-diazaspiro[2.4]hept-4-en-7-one (CAS 7721-57-5, C₆H₈N₂O), differs in the position of the ketone group and the presence of an unsaturated bond, leading to distinct physicochemical properties (e.g., molecular weight: 124.14 vs. 124.14 g/mol) . This underscores the importance of precise nomenclature in differentiating spirocyclic analogs.
Properties
IUPAC Name |
4-methyl-4,6-diazaspiro[2.4]heptan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-5(9)7-4-6(8)2-3-6/h2-4H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWWXHMELJVTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NCC12CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338493-29-0 | |
| Record name | 4-methyl-4,6-diazaspiro[2.4]heptan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Methyl-4,6-diazaspiro[2.4]heptan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a diazoketone, in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often require specialized equipment and rigorous quality control to ensure consistency and safety .
Chemical Reactions Analysis
4-Methyl-4,6-diazaspiro[2.4]heptan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction, where nucleophiles replace specific functional groups.
Scientific Research Applications
4-Methyl-4,6-diazaspiro[2.4]heptan-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Methyl-4,6-diazaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Spiro[2.4]heptane Cores
The spiro[2.4]heptane motif is shared among several compounds, but heteroatom placement and substituents dictate their biological and chemical profiles:
Key Observations :
Table: Cytotoxicity Data for Spiroisoxazoline Compounds
| Compound | Cell Line (U937 Lymphoma) | IC₅₀ (24 h) | Selectivity vs. Normal Cells |
|---|---|---|---|
| YA2 | U937 | 119 µM | High (minimal normal cell toxicity) |
| YA3 | U937 | 92 µM | High |
Structural-Activity Insights :
- Ring Size and Complexity: Larger spiro systems (e.g., spiro[4.4]nonane in YA2/YA3) may allow for better interaction with cellular targets like kinases or apoptosis regulators.
- Functional Groups : The benzyl and ester groups in YA2/YA3 likely contribute to membrane permeability and target specificity, features absent in the target compound .
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